molecular formula C29H33N3O3 B1174020 4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol

4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol

Cat. No.: B1174020
M. Wt: 471.601
InChI Key: YWUUDLNDILQOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxole group, an imidazo[1,2-a]pyridine core, and a ditert-butylphenol moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium [Pd2(dba)3] and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base . The reaction conditions typically involve refluxing in toluene for 24 hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in aqueous sodium hydroxide (NaOH) solution.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol involves its interaction with specific molecular targets and pathways. The benzodioxole group is known to interact with enzymes and receptors, potentially inhibiting their activity. The imidazo[1,2-a]pyridine core may also contribute to its biological activity by binding to DNA or proteins, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the ditert-butylphenol moiety further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H33N3O3

Molecular Weight

471.601

IUPAC Name

4-[3-(1,3-benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol

InChI

InChI=1S/C29H33N3O3/c1-17-9-8-10-24-31-25(18-13-20(28(2,3)4)26(33)21(14-18)29(5,6)7)27(32(17)24)30-19-11-12-22-23(15-19)35-16-34-22/h8-15,30,33H,16H2,1-7H3

InChI Key

YWUUDLNDILQOAH-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC4=C(C=C3)OCO4)C5=CC(=C(C(=C5)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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